

Head-to-Head Comparison: XCT-790 and C29 as ERRA Inverse Agonists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ERRA Inverse Agonist 1*

Cat. No.: *B15145478*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Estrogen-Related Receptor Alpha (ERRA) inverse agonists: XCT-790 and C29. ERRA, an orphan nuclear receptor, is a key regulator of cellular metabolism and has emerged as a significant therapeutic target in various diseases, including cancer. Understanding the distinct profiles of these inhibitory compounds is crucial for advancing research and development in this area.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for XCT-790 and C29, based on available experimental data.

Table 1: In Vitro Potency and Selectivity

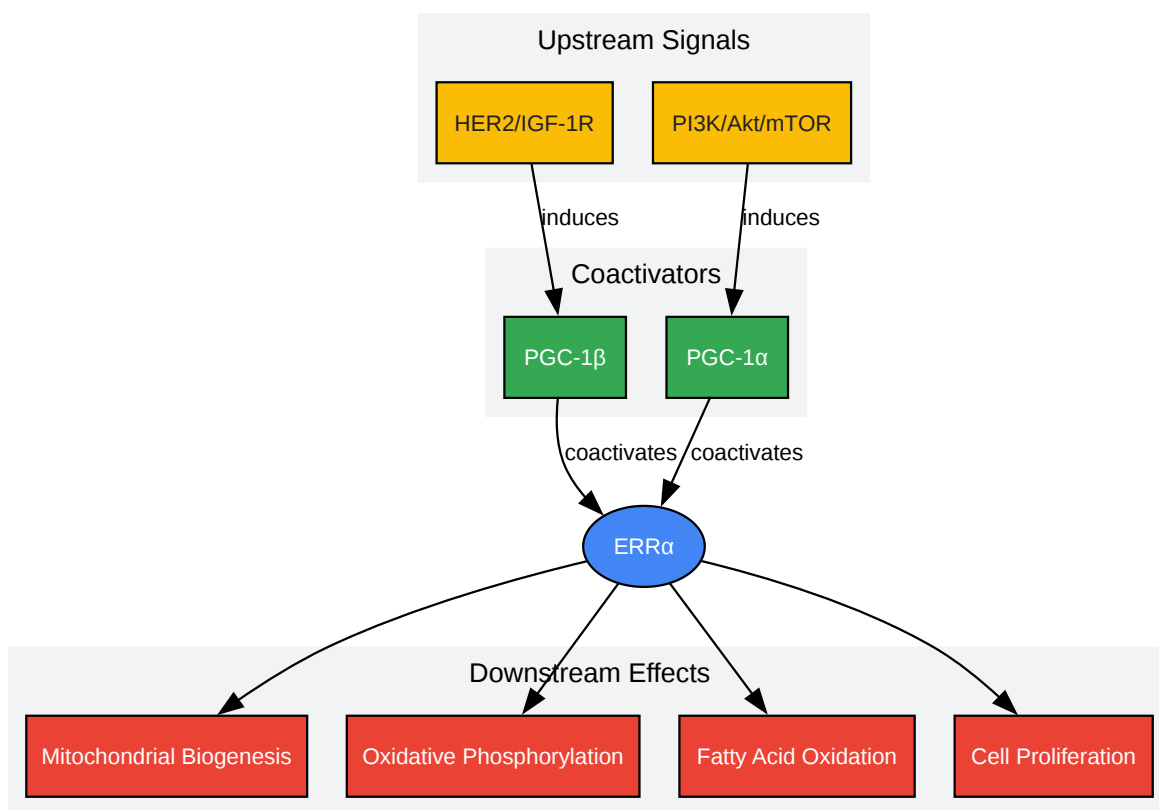
Parameter	XCT-790	C29	Reference(s)
ERR α IC50	0.37 μ M (370 nM)	40 nM (TR-FRET assay)600 nM (luciferase reporter assay)	[1] [2] [3]
ERR γ Activity	Inactive at concentrations below 10 μ M	~70-fold less potent than on ERR α (IC50 = 2.8 μ M)	[2] [3]
ER α /ER β Activity	Inactive at concentrations below 10 μ M	No significant activity (IC50 \geq 6.3 μ M)	[2] [3]
Inverse Agonist Efficacy	~65% inhibition of ERR α constitutive activity	~40% inhibition of ERR α constitutive activity (partial inverse agonist)	[4]

Table 2: Cellular and In Vivo Activity

Parameter	XCT-790	C29	Reference(s)
Cellular Effects	Induces apoptosis, reduces cell viability in various cancer cell lines, causes cell cycle arrest.[2][5]	Reduces cell proliferation and viability in cancer cell lines.[3][6]	[2][3][5][6]
In Vivo Efficacy	Inhibits tumor growth and angiogenesis in xenograft models.[2]	Improves insulin sensitivity and glucose tolerance in rodent models of obesity and diabetes.[3]	[2][3]
Off-Target Effects	Potent mitochondrial uncoupler, independent of ERR α activity.[7][8][9]	Minimal interaction with a panel of 51 receptors and ion channels, and 50 protein kinases.[3]	[3][7][8][9]
Pharmacokinetics (rodent)	Not explicitly detailed in the provided results.	t _{1/2} = 7.8 h, C _{max} = 6.3 μ g/mL (10 mg/kg, p.o.).[3]	[3]

Signaling Pathways and Mechanisms of Action

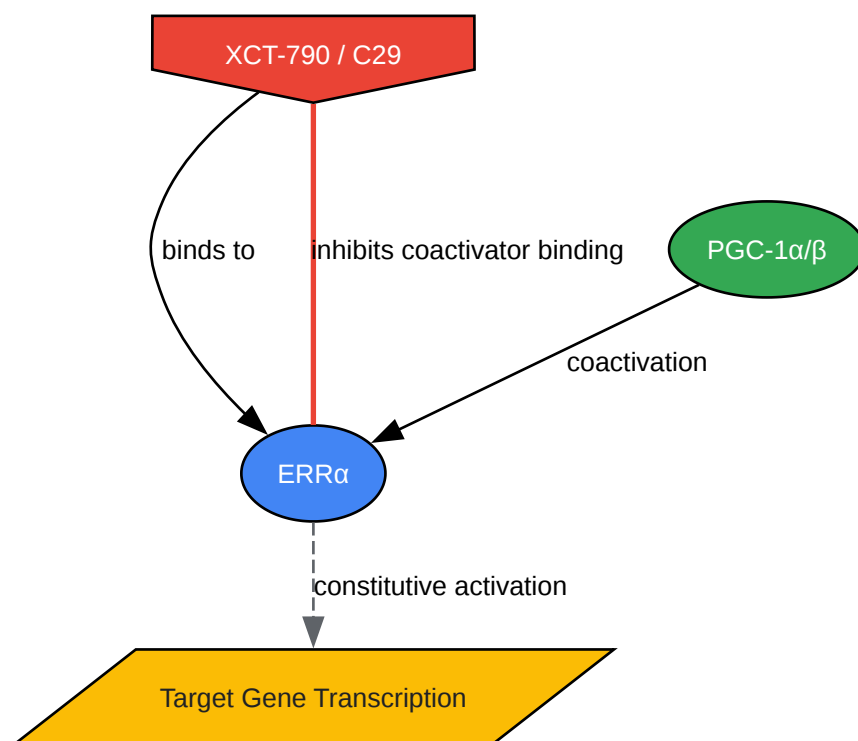
ERR α primarily functions by forming a complex with coactivators, most notably PGC-1 α and PGC-1 β , to regulate the transcription of genes involved in cellular metabolism.[1][10] This includes genes related to mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism.[10][11] In cancer, this pathway can be hijacked to meet the high energetic demands of tumor cells.[12][13]



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Figure 1. Simplified ERRα signaling pathway.

Both XCT-790 and C29 are inverse agonists, meaning they bind to ERRα and reduce its constitutive activity. They achieve this by disrupting the interaction between ERRα and its coactivators, thereby preventing the transcription of its target genes.



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Figure 2. Mechanism of action for ERRα inverse agonists.

A significant distinction is the off-target effect of XCT-790 as a mitochondrial uncoupler.[7][8][9] This activity is independent of ERRα and can lead to a rapid depletion of cellular ATP, which should be considered when interpreting experimental results.[7] C29 has been shown to have a cleaner off-target profile in the panels tested.[3]

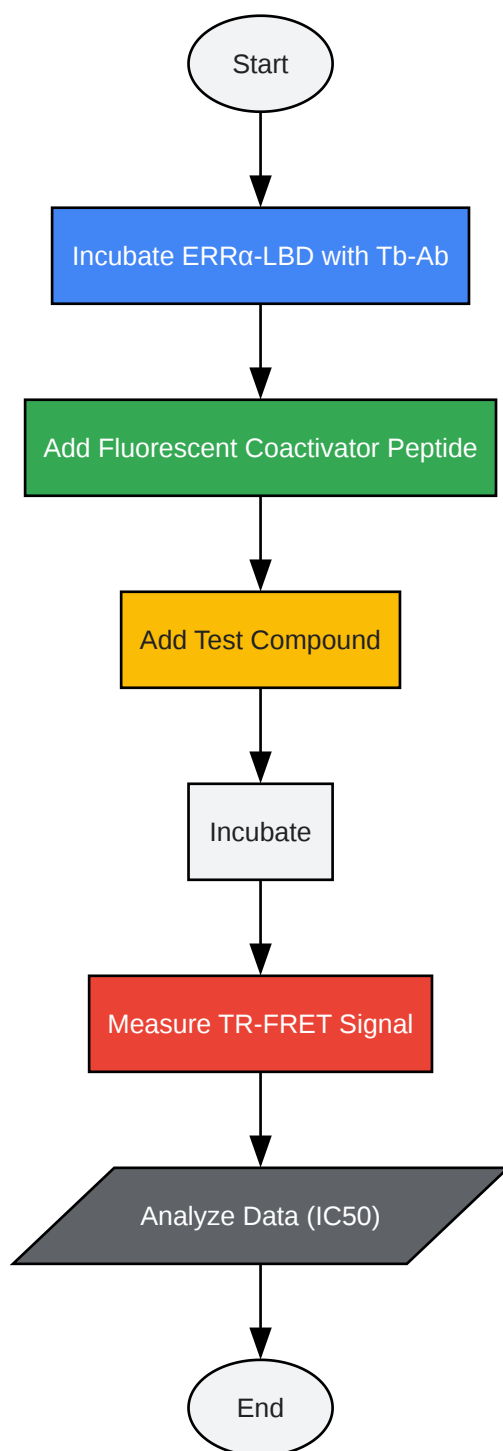
Experimental Protocols

Below are summaries of the key experimental methodologies used to characterize XCT-790 and C29.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of ligands to nuclear receptors and their effect on coactivator interaction.

- Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody against a tagged receptor) and an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide).^[14] When the receptor and coactivator interact, the fluorophores are in close proximity, resulting in a FRET signal.^[14] An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.
- General Protocol:
 - The ERR α ligand-binding domain (LBD), often GST-tagged, is incubated with a terbium-labeled anti-GST antibody.
 - A fluorescently labeled peptide from a coactivator like PGC-1 α is added.
 - The test compound (XCT-790 or C29) is added at various concentrations.
 - After an incubation period, the fluorescence is measured using a plate reader capable of time-resolved detection, calculating the ratio of acceptor to donor emission.^[15]^[16]
 - The IC₅₀ value is determined from the dose-response curve.



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Figure 3. Workflow for a TR-FRET assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of $ERR\alpha$ in response to a test compound.

- Principle: Cells are co-transfected with an expression vector for $ERR\alpha$ (or a GAL4- $ERR\alpha$ LBD fusion) and a reporter vector containing a luciferase gene downstream of $ERR\alpha$ -responsive elements (or GAL4 upstream activating sequences).^{[17][18]} The binding of active $ERR\alpha$ to these elements drives the expression of luciferase. An inverse agonist will reduce this expression, leading to a decrease in the luminescent signal.
- General Protocol:
 - HEK293T or other suitable cells are plated in multi-well plates.
 - Cells are transiently transfected with the $ERR\alpha$ expression vector and the luciferase reporter vector. A control vector expressing Renilla luciferase is often included for normalization.^[19]
 - After an incubation period to allow for protein expression, the cells are treated with the test compound at various concentrations.
 - Following treatment, cells are lysed, and luciferase and Renilla activities are measured using a luminometer and appropriate substrates.^[19]
 - The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC_{50} value is calculated.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the number of viable cells in culture based on the quantification of ATP.

- Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.^[20] Since ATP is a marker of metabolically active cells, the signal is directly proportional to the number of viable cells.^[20]
- General Protocol:

- Cells are plated in opaque-walled multi-well plates and treated with the test compound for the desired duration.[21][22]
- The plate is equilibrated to room temperature.[21]
- A volume of CellTiter-Glo® Reagent equal to the volume of culture medium is added to each well.[20][22]
- The contents are mixed on an orbital shaker to induce cell lysis.[21]
- After a brief incubation to stabilize the luminescent signal, the luminescence is recorded using a plate reader.[21][22]

Summary and Conclusion

Both XCT-790 and C29 are valuable tools for studying the function of ERR α .

- XCT-790 is a well-characterized and potent ERR α inverse agonist.[2] Its significant off-target effect as a mitochondrial uncoupler is a critical consideration for experimental design and data interpretation.[7][8][9] This compound may be more suitable for studies where the downstream effects of ERR α inhibition are the primary focus, and control experiments can account for the mitochondrial effects.
- C29 emerges as a more selective ERR α inverse agonist with a cleaner off-target profile in the assays reported.[3] While it demonstrates partial inverse agonist activity compared to XCT-790, its higher potency in the TR-FRET assay and favorable pharmacokinetic properties make it an attractive candidate for in vivo studies and for experiments where minimizing off-target effects is paramount.[3][4]

The choice between XCT-790 and C29 will ultimately depend on the specific experimental context, the desired level of ERR α inhibition, and the tolerance for off-target activities. This guide provides the necessary data to make an informed decision for your research endeavors.

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- To cite this document: BenchChem. [Head-to-Head Comparison: XCT-790 and C29 as ERR α Inverse Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145478#head-to-head-comparison-of-xct-790-and-c29-err-inverse-agonist]

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